4-(5-Furan-2-yl-[1,2,4]oxadiazol-3-yl)-pyridine
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Overview
Description
4-(5-Furan-2-yl-[1,2,4]oxadiazol-3-yl)-pyridine is a heterocyclic compound that combines a furan ring, an oxadiazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Furan-2-yl-[1,2,4]oxadiazol-3-yl)-pyridine typically involves the cyclization of furan-2-carboxylic acid hydrazide with appropriate reagents. One common method includes the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization to form the oxadiazole ring . The pyridine ring can be introduced through subsequent reactions involving suitable pyridine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(5-Furan-2-yl-[1,2,4]oxadiazol-3-yl)-pyridine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
4-(5-Furan-2-yl-[1,2,4]oxadiazol-3-yl)-pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is explored for its use in the development of high-energy materials and as a building block for advanced polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-(5-Furan-2-yl-[1,2,4]oxadiazol-3-yl)-pyridine varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl-[1,3,4]oxadiazole-2-thiol: Similar in structure but contains a thiol group instead of a pyridine ring.
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Contains a furazan ring instead of a pyridine ring.
Uniqueness
4-(5-Furan-2-yl-[1,2,4]oxadiazol-3-yl)-pyridine is unique due to the combination of the furan, oxadiazole, and pyridine rings, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications in various fields of research and industry.
Biological Activity
4-(5-Furan-2-yl-[1,2,4]oxadiazol-3-yl)-pyridine is a heterocyclic compound that integrates a furan ring, an oxadiazole ring, and a pyridine ring. This unique structural combination imparts significant biological activity, particularly in medicinal chemistry. The compound has been under investigation for its potential applications as an antimicrobial, anticancer, and anti-inflammatory agent.
The molecular formula of this compound is C11H8N4O2, with a molecular weight of 224.21 g/mol. Its structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C11H8N4O2 |
Molecular Weight | 224.21 g/mol |
LogP (octanol-water partition coefficient) | 1.5 |
Polar Surface Area | 61.55 Ų |
Anticancer Activity
Research has demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, studies have shown that similar compounds possess cytotoxic effects against various human cancer cell lines including breast (MCF-7), lung (A549), and prostate (DU-145) cancer cells.
A study highlighted the synthesis of several 1,2,4-oxadiazole derivatives linked to 5-fluorouracil, which were evaluated for their anticancer activity against multiple cell lines. Notably, compounds derived from this class demonstrated IC50 values significantly lower than those of standard chemotherapeutics, indicating enhanced efficacy against cancer cells .
Antimicrobial and Anti-inflammatory Properties
The compound's structure suggests potential antimicrobial and anti-inflammatory activities. Similar oxadiazole derivatives have been reported to exhibit broad-spectrum antimicrobial effects and significant anti-inflammatory properties through inhibition of pro-inflammatory cytokines .
The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes or receptors in various biological pathways. For instance:
- Anticancer Mechanism : It may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell cycle progression.
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Study on Anticancer Activity
In a recent study published in PMC, researchers synthesized a series of oxadiazole derivatives and evaluated their anticancer activity against four human cancer cell lines using the MTT assay. Compounds showed promising results with IC50 values indicating potent cytotoxicity compared to standard treatments .
Study on Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of oxadiazole derivatives demonstrated that these compounds could significantly reduce inflammation markers in vitro, suggesting their potential use in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Reported Activity |
---|---|---|
5-Furan-2-yl-[1,3,4]oxadiazole | Oxadiazole with thiol group | Antimicrobial |
4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine | Oxadiazole linked to pyridine | Anticancer |
5-Fluorouracil linked oxadiazole derivatives | Fluoropyrimidine | Enhanced anticancer activity |
Properties
IUPAC Name |
5-(furan-2-yl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2/c1-2-9(15-7-1)11-13-10(14-16-11)8-3-5-12-6-4-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDNOYAGHHUWBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NO2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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